Product packaging for 2-Iodo-5-methoxy-4-azaindole(Cat. No.:)

2-Iodo-5-methoxy-4-azaindole

Cat. No.: B12274045
M. Wt: 274.06 g/mol
InChI Key: PICMTAILCLOOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-5-methoxy-4-azaindole is a specialized chemical scaffold designed for advanced medicinal chemistry and drug discovery applications. As a member of the azaindole family, it serves as a key bioisostere for indole and purine systems, making it a privileged structure in the design of targeted therapeutics . The core 4-azaindole (1H-pyrrolo[3,2-b]pyridine) framework is particularly attractive for optimizing drug-like properties, including solubility and lipophilicity, while the iodine substituent at the 2-position provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions . This compound is primarily valued in pharmaceutical research for the development of protein kinase inhibitors . Kinases are prominent drug targets in oncology, inflammatory diseases, and central nervous system disorders. The azaindole core is adept at fitting into the ATP-binding site of kinases, with the methoxy and iodine substituents offering vectors to engage in specific interactions that enhance potency and selectivity . Researchers utilize this building block to explore structure-activity relationships (SAR) and create novel compounds for high-throughput screening and lead optimization campaigns. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, or for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2O B12274045 2-Iodo-5-methoxy-4-azaindole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-8-3-2-5-6(11-8)4-7(9)10-5/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICMTAILCLOOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Identity and Physicochemical Properties of 2 Iodo 5 Methoxy 4 Azaindole

PropertyData
IUPAC Name 2-Iodo-5-methoxy-1H-pyrrolo[3,2-c]pyridine
CAS Number Not available
Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol sigmaaldrich.com
Physical State Solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO and DMF
Melting Point Not available

Spectroscopic Data (Predicted):

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as a singlet for the methoxy (B1213986) group protons. The chemical shifts would be influenced by the electron-withdrawing iodine atom and the electron-donating methoxy group. A broad singlet corresponding to the N-H proton of the pyrrole ring is also anticipated. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbon atom attached to the iodine (C2) would likely appear at a lower field compared to an unsubstituted carbon, while the carbon attached to the methoxy group (C5) would be shielded.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Functionalization of 2 Iodo 5 Methoxy 4 Azaindole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-2 Iodine Position

The electron-deficient nature of the pyridine (B92270) ring and the inherent reactivity of the carbon-iodine bond make the C-2 position of 2-iodo-5-methoxy-4-azaindole highly susceptible to functionalization through various palladium-catalyzed cross-coupling reactions. This reactivity is crucial for the late-stage diversification of the azaindole core in medicinal chemistry programs. urfu.ru

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of azaindole chemistry, it is frequently employed to introduce aryl and heteroaryl moieties, which are common features in biologically active molecules. urfu.ruresearchgate.net The reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

For iodo-azaindoles, the Suzuki-Miyaura reaction proceeds with high efficiency at the C-2 iodo position. Studies on related 7-azaindole (B17877) systems demonstrate that the C-I bond is significantly more reactive than C-Cl or C-Br bonds, allowing for chemoselective coupling. For instance, in a 2-iodo-4-chloro-pyrrolopyridine intermediate, Suzuki coupling occurs exclusively at the C-2 position, leaving the C-4 chloro group intact for subsequent functionalization. bohrium.comntnu.nonih.gov This differential reactivity is a key synthetic advantage.

The reaction conditions are generally mild and tolerant of various functional groups on both the boronic acid and the azaindole core. acs.org The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. For example, catalyst systems like PdCl₂(SPhos) have proven effective for coupling a range of electronically and sterically diverse (hetero)aryl boronic acids with iodo-heterocycles. urfu.ru The reaction tolerates both electron-donating groups, such as methoxy (B1213986), and electron-withdrawing groups on the coupling partners. acs.org

Catalyst/PrecatalystLigandBaseSolvent(s)Coupling Partner (Boronic Acid)Typical YieldRef
Pd₂(dba)₃SPhosCs₂CO₃Toluene/EthanolPhenylboronic acidGood to Excellent acs.org
Pd(PPh₃)₄-K₂CO₃MeCN/H₂O(2-Ethoxyvinyl)borolaneN/A unl.pt
PdCl₂(SPhos)-K₂CO₃Dioxane/H₂O4-Methoxyphenylboronic acid60% urfu.ru
XPhos Pd G2XPhosK₂CO₃Ethanol/H₂OStyryl boronic acidsGood researchgate.net

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. rsc.orgresearchgate.net It is an indispensable tool for introducing alkynyl groups onto heterocyclic scaffolds, which are valuable precursors for further transformations or as components of pharmacologically active compounds. rsc.orgsigmaaldrich.com

The 2-iodo position of the azaindole nucleus is an excellent substrate for Sonogashira coupling. unl.ptnih.gov The reaction allows for the efficient installation of a wide range of alkynyl chains, bearing aliphatic, aromatic, or heteroaromatic substituents. rsc.org Research on related iodo-pyridines and iodo-azaindoles shows that catalyst systems like PdCl₂(PPh₃)₂/CuI in solvents such as DMF are highly effective. unl.ptnih.govrsc.org The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. unl.ptnih.gov Iron-catalyzed variations of the Sonogashira coupling have also been developed, offering a more economical and environmentally friendly alternative. beilstein-journals.org

Catalyst SystemBaseSolventTemperatureCoupling Partner (Alkyne)Ref
PdCl₂(PPh₃)₂ / CuIEt₃NDMF65 °CTerminal Alkynes nih.govrsc.org
Pd(PPh₃)₄ / CuIEt₃NMeCNRefluxTerminal Alkynes unl.pt
10% Pd/C / PPh₃ / CuIK₂CO₃Water100 °CTerminal Alkynes researchgate.net
Fe(II)(bdmd) / CuIKOt-BuNMP130 °CArylacetylenes beilstein-journals.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance in pharmaceutical chemistry for synthesizing arylamines, which are prevalent in numerous drug molecules. researchgate.net

While the 2-iodo position of this compound is reactive towards Buchwald-Hartwig amination, synthetic strategies often leverage the higher reactivity of the C-I bond in Suzuki or Sonogashira couplings first. In multifunctionalized azaindoles, such as a 2-iodo-4-chloro derivative, the Buchwald-Hartwig amination is typically performed at the C-4 position after a C-C bond has been formed at the C-2 position. bohrium.comntnu.nonih.gov This sequential approach highlights the preference for palladium to oxidatively add to the C-I bond over a C-Cl bond. ntnu.no

The reaction is versatile, accommodating a wide range of primary and secondary amines, including anilines and heterocyclic amines. researchgate.net The choice of a suitable phosphine ligand, such as RuPhos or XPhos, is critical for achieving high yields and preventing side reactions like hydrodehalogenation (reduction) of the starting iodide. ntnu.noresearchgate.net

Catalyst/PrecatalystLigandBaseAmine PartnerPosition of CouplingRef
Pd₂(dba)₃RuPhosNaOtBuSecondary AmineC-4 (on a 2-aryl-4-chloro scaffold) ntnu.no
Pd(OAc)₂BINAPCs₂CO₃Various AnilinesGeneral Aryl Halides researchgate.net
Not SpecifiedXPhosNot SpecifiedN-methylaniline1-boc-3-iodoindole purdue.edu

The Stille coupling involves the reaction of an organotin compound (stannane) with an organic halide, catalyzed by a palladium complex. This method is highly effective for creating C-C bonds and is known for its tolerance of a wide variety of functional groups, as the requisite organotin reagents are often stable and unreactive towards many other reagents.

The 2-iodo position on the azaindole ring is a suitable electrophilic partner for Stille coupling reactions. This reaction has been utilized in the synthesis of complex natural products and their analogs, such as variolin B and meridianins, which are based on azaindole or indole (B1671886) scaffolds. nih.govencyclopedia.pub For example, an N-protected 4-methoxy-7-azaindole iodide was successfully coupled with an acetylamino-trimethylstannylpyrimidine using a Pd₂(dba)₃ catalyst to construct a key intermediate. nih.govencyclopedia.pub This demonstrates the utility of the Stille reaction for joining complex heterocyclic fragments. The reaction is typically performed with a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd₂(dba)₃. researchgate.net

Palladium CatalystOrganotin ReagentCoupling PositionProduct TypeRef
Pd₂(dba)₃2-Acetylamino-4-trimethylstannylpyrimidineC-2 (on iodo-azaindole)Pyrimidinyl-azaindole nih.govencyclopedia.pub
Pd(PPh₃)₂Cl₂HexamethylditinC-6 (on iodo-precursor)Stannylated intermediate researchgate.net
Not Specified5-(Tributylstannyl)-1-methylimidazoleNot SpecifiedImidazole-thienopyridine researchgate.net

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. libretexts.org It provides a direct method for the arylation or vinylation of alkenes. acs.org

While less common than Suzuki or Sonogashira couplings for the direct functionalization of 2-iodo-azaindoles, intramolecular Heck reactions have proven to be a valuable strategy for constructing the azaindole ring system itself. unl.ptmdpi.com For instance, a 5-azaindole (B1197152) framework was synthesized from a 2-chloro-4-amino-5-iodopyridine via reaction with pyruvic acid in a process involving an intramolecular Heck cyclization. mdpi.com In other contexts, an intramolecular Heck reaction has been observed to follow an initial C-N coupling, where an allylamine (B125299) is first coupled to an aryl iodide and then cyclizes to form an indole ring. acs.org These examples showcase the versatility of palladium catalysis, where the C-I bond serves as a key anchor point for cyclization reactions to build fused heterocyclic systems.

Reaction TypeCatalystSubstrate(s)OutcomeRef
IntramolecularPd(OAc)₂ortho-Iodoarylamines + Allyl acetate2-Methyl-azaindole synthesis unl.ptnih.gov
IntramolecularPd Catalyst2-Chloro-4-amino-5-iodopyridine + Pyruvic acid5-Azaindole core synthesis mdpi.com
Tandem C-N Coupling/HeckPd Catalyst1-Bromo-2-iodoarenes + Allylamine3-Methylindole synthesis acs.org

Reactivity Profile of the Methoxy Substituent

The 5-methoxy group on the 4-azaindole (B1209526) ring is a relatively stable ether linkage. However, it can be strategically cleaved to unmask a hydroxyl group, which can serve as a hydrogen bond donor in biological interactions or as a handle for further functionalization.

The most common transformation of an aryl methoxy group is O-demethylation. This is typically achieved under strong acidic or Lewis acidic conditions. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are highly effective for this purpose. nih.govencyclopedia.pubrsc.org Studies on related dimethoxy-azaindoles have shown that BBr₃ can selectively demethylate one methoxy group over another, depending on the substitution pattern. rsc.org In the synthesis of the marine alkaloid variolin B, the demethylation of a 4-methoxy-7-azaindole derivative was a key step, accomplished using HBr. nih.govencyclopedia.pub Similarly, the total synthesis of the bisindole alkaloid scalaridine A involved a twofold demethylation of a methoxy-substituted indole precursor using HBr in acetic acid. nih.gov

This transformation is significant because hydroxyl derivatives of kinase inhibitors are often more active than their corresponding methoxy analogs. mdpi.com The ability to convert the 5-methoxy group to a 5-hydroxy group is therefore a critical step in structure-activity relationship (SAR) studies. nih.gov

ReagentConditionsSubstrate TypeProductRef
Boron Tribromide (BBr₃)Dichloromethane, 0 °CDimethoxy-azaindolesHydroxymethoxy-azaindoles rsc.org
Hydrobromic Acid (HBr)Acetic Acid, RefluxMethoxy-azaindole intermediatesHydroxy-azaindole (Variolin B) nih.govencyclopedia.pub
Hydrobromic Acid (HBr)Acetic Acid, RefluxO,O′-dimethyl scalaridine AScalaridine A (dihydroxy) nih.gov

Selective Ether Cleavage for Hydroxyl Group Generation

The methoxy group at the C5-position of the 4-azaindole core represents a key site for functionalization, primarily through its cleavage to a hydroxyl group. This transformation is significant as it opens avenues for further derivatization, such as the introduction of new functionalities through etherification or esterification. A common and effective method for the demethylation of aryl methyl ethers is the use of boron tribromide (BBr₃). orgsyn.orgmdma.ch This powerful Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond.

While specific studies on this compound are not extensively documented, the demethylation of related methoxy-azaindole systems provides insight into the expected reactivity. For instance, the treatment of dimethoxy-5- and 6-azaindoles with BBr₃ has been shown to effect selective monodemethylation. researchgate.netlookchem.com The regioselectivity of this reaction can be influenced by the specific azaindole isomer and the reaction conditions. In some cases, complete demethylation of multiple methoxy groups can be achieved with an appropriate stoichiometry of BBr₃. mdma.ch It is crucial to control the reaction conditions, as harsh reagents like hydrogen bromide or aluminum bromide can lead to decomposition and deiodination, especially in the presence of an iodo-substituent. mdma.ch The resulting 2-iodo-5-hydroxy-4-azaindole is a versatile intermediate for further synthetic modifications.

Table 1: Reagents for Ether Cleavage of Methoxy-Azaindoles

ReagentConditionsOutcomeReference
Boron tribromide (BBr₃)Methylene chloride, -80°C to room temperatureSelective or complete demethylation orgsyn.orgmdma.ch
Concentrated HClHeatingRegioselective hydrolysis at specific positions researchgate.net
TMS-INot specifiedRegioselective demethylation at specific positions researchgate.net

Further Transformations Involving the Methoxy Group

Beyond cleavage to a hydroxyl group, the methoxy group on the 4-azaindole ring can influence the molecule's reactivity in other ways. While the methoxy group itself is generally stable under many reaction conditions, its electronic-donating nature can activate the pyridine ring towards certain electrophilic substitutions, although the inherent electron deficiency of the pyridine ring tempers this effect.

Transformations of the methoxy group are less common than its cleavage. However, in related systems, oxidative demethylation has been observed as a potential side reaction or a targeted transformation under specific oxidative conditions. researchgate.net Furthermore, the presence of the methoxy group can influence the regioselectivity of other reactions on the azaindole core, a concept that will be explored in more detail in subsequent sections.

Directed C-H Functionalization and Regioselectivity on the 4-Azaindole Core

Direct C-H functionalization is a powerful strategy for the efficient modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. shareok.org On the 4-azaindole core, the regioselectivity of C-H functionalization is a complex interplay of the intrinsic reactivity of the ring system and the directing effects of existing substituents.

Ortho-Metalation and Directed Aromatization Strategies

Directed ortho-metalation (DoM) is a key technique for achieving regioselective functionalization of aromatic and heteroaromatic rings. worktribe.comworktribe.comresearchgate.net This method typically involves the use of a directing metalation group (DMG) that coordinates to a strong base, such as an organolithium reagent, and directs deprotonation to the adjacent ortho position. researchgate.net

While much of the research on DoM of azaindoles has focused on the 7-azaindole isomer, the principles are applicable to the 4-azaindole system. worktribe.comworktribe.comresearchgate.net For instance, a pivaloylamino group has been successfully used as a DMG to direct lithiation to the ortho position in various aminopyridines, which are precursors to azaindoles. scispace.com In the context of this compound, the nitrogen atom of the pyrrole (B145914) ring, after deprotonation, can act as an in situ DMG, potentially directing metalation to the C2 or C7 positions. However, the presence of the iodo group at C2 already provides a handle for metal-halogen exchange, which is often a more facile process than C-H activation.

A "directed metalation group dance" has been described for 7-azaindoles, where a carbamoyl (B1232498) group can migrate between nitrogen atoms, allowing for sequential functionalization at different positions. worktribe.comworktribe.com Such strategies could potentially be adapted for the 4-azaindole scaffold to achieve complex substitution patterns.

Iodine and Methoxy Group Directing Effects on Electrophilic and Nucleophilic Substitutions

The iodo and methoxy groups on the 4-azaindole ring exert significant influence on the regioselectivity of further substitution reactions.

Electrophilic Substitution: The C3 position of the azaindole pyrrole ring is generally the most electron-rich and thus the most susceptible to electrophilic attack. acs.org The methoxy group at C5, being an electron-donating group, would further activate the ring towards electrophiles. However, the iodo group at C2 is an ortho, para-directing deactivator. In the context of electrophilic aromatic substitution (SEAr), the outcome of a reaction on this compound would be a balance between the activating effect of the methoxy group and the deactivating and directing effect of the iodo group, with the C3 position remaining a likely site for substitution. Direct iodination of 1-arylated 7-azaindoles has been shown to occur regioselectively at the C3 position. nih.gov

Nucleophilic Substitution: The pyridine ring of the 4-azaindole is electron-deficient and therefore susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen (C3a and C6 in the case of 4-azaindole). The iodo group at C2 is a good leaving group and can be readily displaced by nucleophiles, especially under transition-metal catalysis (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions). mdpi.comnih.gov The substitution of a halogen at the 4-position of a 7-azaindole with various nucleophiles has been reported. researchgate.net The methoxy group at C5 would have a less direct impact on nucleophilic substitution at C2, although its electronic donation could slightly deactivate the pyridine ring towards nucleophilic attack.

Table 2: Predicted Regioselectivity of Substitutions on this compound

Reaction TypeMost Likely Position(s)Rationale
Electrophilic Aromatic SubstitutionC3Inherent high electron density of the pyrrole C3 position.
Nucleophilic Aromatic SubstitutionC2Iodine is a good leaving group for metal-catalyzed cross-coupling.

Metalation and Transmetalation Chemistry for Site-Selective Functionalization

Metalation followed by trapping with an electrophile is a cornerstone of modern heterocyclic chemistry for achieving site-selective functionalization. colab.wsthieme-connect.de For this compound, two primary metalation strategies are viable: deprotonative metalation (C-H activation) and metal-halogen exchange.

Given the presence of the iodo substituent at the C2 position, metal-halogen exchange is a highly probable and efficient pathway for generating a C2-metalated species. epo.org This reaction is typically carried out using organolithium reagents (e.g., n-BuLi, sec-BuLi, or t-BuLi) or Grignard reagents at low temperatures. epo.orggoogle.com The resulting C2-lithiated or magnesiated 4-azaindole can then undergo transmetalation with various metal salts (e.g., ZnCl₂, CuCN) to form more stable and selectively reactive organometallic species. uni-muenchen.de These can then be quenched with a wide array of electrophiles to introduce new substituents at the C2 position.

While metal-halogen exchange at C2 is likely to be the dominant pathway, directed ortho-metalation could also play a role under specific conditions, as discussed in section 3.3.1. The choice of base, solvent, and temperature can be crucial in directing the reaction towards either C-H activation or metal-halogen exchange. uni-muenchen.de

Chalcogenation Reactions (e.g., Sulfenylation, Selenylation, Thiocyanation)

The introduction of chalcogen atoms (sulfur, selenium) onto the azaindole scaffold is of significant interest due to the prevalence of such moieties in biologically active molecules. acs.org Chalcogenation reactions on azaindoles, particularly 7-azaindoles, have been well-documented. acs.orgacs.org These reactions typically proceed via an electrophilic aromatic substitution mechanism at the electron-rich C3 position of the pyrrole ring.

Table 3: Common Reagents for Chalcogenation of Azaindoles

ReactionReagent(s)Catalyst/PromoterReference
SulfenylationThiolsI₂/DMSO acs.org
SelenylationDiselenidesI₂/DMSO acs.org
ThiocyanationKSCNI₂/DMSO acs.org
SelenocyanationKSeCNI₂/DMSO acs.org

Computational and Mechanistic Investigations of 2 Iodo 5 Methoxy 4 Azaindole Reactivity

Theoretical Studies on Electronic Structure and Reactivity Descriptors (e.g., Atomic Charges, Frontier Molecular Orbitals - HOMO)

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of azaindole derivatives. mdpi.comresearchgate.net These studies provide insights into reactivity descriptors like atomic charges and the energies and distributions of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net

For a 4-azaindole (B1209526) scaffold, the nitrogen atom in the six-membered ring significantly influences the electron distribution, generally making the ring electron-deficient compared to indole (B1671886). nih.gov The substituents on 2-iodo-5-methoxy-4-azaindole further modulate this electronic landscape. The methoxy (B1213986) group at the C5 position is an electron-donating group, which would be expected to increase the electron density of the aromatic system, while the iodo group at the C2 position is a large, polarizable atom that can participate in halogen bonding and various cross-coupling reactions.

The distribution of the HOMO is often spread across the bicyclic system, while the LUMO may be more localized. researchgate.net In related systems, it has been shown that the HOMO is often distributed over the phenyl and azaindole moieties, with the LUMO primarily located on the azaindole core. researchgate.net The energies of these orbitals are critical for predicting chemical reactivity and the electronic spectra of the molecule. mdpi.comresearchgate.net For instance, the HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

Computational studies on related azaindoles have shown that atomic charges and HOMO coefficients can be reliable predictors for the regioselectivity of electrophilic aromatic substitution reactions. mdpi.com The most negative atomic charges and the highest HOMO orbital coefficients often indicate the most nucleophilic sites, which are prone to attack by electrophiles. mdpi.com

Table 1: Representative Calculated Frontier Molecular Orbital Energies for Azaindole Systems

Compound/SystemMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Source(s)
7-Azaindole (B17877)B3LYP/6-311++G -6.2-1.15.1 researchgate.net
Phenyl-substituted 7-AzaindoleB3LYP/6-311++G-6.0-1.24.8 researchgate.net
4-Azaindole derivativeTD-DFT/B3LYP/6-31G(d)--4.27 researchgate.net

This table is illustrative and presents data for related azaindole systems to provide context for the electronic properties of this compound.

Computational Modeling of Reaction Mechanisms for Key Transformations

The 2-iodo substituent in this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions, which are pivotal for the synthesis and functionalization of such heterocyclic systems. mdpi.com Computational modeling is a key tool for investigating the mechanisms of these transformations, helping to optimize reaction conditions and predict outcomes.

For instance, palladium-catalyzed reactions like the Sonogashira, Heck, and Suzuki couplings are commonly used to functionalize iodo-substituted azaindoles. nih.govmdpi.com DFT calculations can be employed to map the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of intermediates and transition states, researchers can identify the rate-determining step and understand the factors that influence reaction efficiency and selectivity.

Transition state modeling methods can elucidate the detailed pathways of these reactions and help in the rational choice of catalysts (e.g., palladium versus copper) and ligands that can improve reaction yields and selectivity. For this compound, computational models could be used to study the mechanism of introducing new functional groups at the C2 position, providing insights that are valuable for synthetic planning.

Prediction of Regioselectivity and Stereoselectivity in Azaindole Functionalization

Computational methods are increasingly used to accurately predict the regioselectivity of reactions on aromatic systems, including azaindoles. d-nb.infonih.gov For electrophilic aromatic substitution on the this compound ring, theoretical calculations can determine the most likely site of reaction.

One successful approach involves calculating the relative energies of the intermediates formed upon electrophilic attack at different positions on the azaindole ring. nih.gov The position that leads to the most stable intermediate is generally the preferred site of reaction. Methods ranging from semi-empirical (like xTB) to full DFT can provide these energy profiles. d-nb.infonih.gov Furthermore, calculated proton affinities have been shown to correlate well with the regioselectivity of electrophilic aromatic substitution. nih.gov

For this compound, predicting the regioselectivity of further functionalization is crucial. The interplay between the directing effects of the methoxy group, the existing iodo substituent, and the inherent reactivity of the 4-azaindole nucleus can be complex. Computational models can untangle these effects by evaluating the activation energies for substitution at each available position on the ring, thus guiding synthetic efforts toward the desired isomer. mdpi.com

Conformational Analysis of 4-Azaindole Scaffolds

DFT calculations are a reliable method for exploring the conformational landscape of a molecule. nih.govresearcher.lifemdpi.com For the 5-methoxy group in this compound, there is a possibility of rotation around the C5-O bond. Computational analysis can determine the rotational energy barrier and the preferred orientation of the methoxy group relative to the azaindole ring. These calculations typically involve optimizing the geometry of different starting conformations and comparing their final electronic energies to identify the global minimum.

In studies of similar substituted azaindoles, it has been shown that different conformers can have significantly different stabilities. researcher.lifemdpi.com For example, in chloro-substituted 7-azaindole-3-carbaldehydes, the orientation of the aldehyde group was found to be crucial for the stability of the resulting structures. nih.govresearcher.lifemdpi.com A similar analysis for this compound would provide valuable information about its preferred three-dimensional structure.

Role of 2 Iodo 5 Methoxy 4 Azaindole in Advanced Organic Synthesis and Precursor Chemistry

Utilization as a Versatile Synthetic Intermediate for Diverse Azaindole Derivatives

The primary role of 2-iodo-5-methoxy-4-azaindole in organic synthesis is as a versatile intermediate for the preparation of a wide array of substituted 4-azaindole (B1209526) derivatives. The carbon-iodine bond at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of various aryl, heteroaryl, alkynyl, and amino groups, leading to a vast library of novel compounds.

For instance, in the synthesis of potential kinase inhibitors, the iodo group can be readily displaced by a boronic acid derivative in a Suzuki-Miyaura coupling to form a new carbon-carbon bond. nih.govacs.org Similarly, Sonogashira coupling with terminal alkynes can be employed to introduce alkynyl moieties, which can then be further elaborated. unl.ptrsc.org The Buchwald-Hartwig amination offers a direct route to introduce nitrogen-based substituents at the 2-position. nih.gov

The following table provides representative examples of the types of transformations that this compound and related iodo-azaindoles can undergo, highlighting the versatility of this synthetic intermediate.

Reaction TypeReactantCatalyst/ReagentsProduct TypeRef.
Suzuki-Miyaura CouplingArylboronic acidPd catalyst (e.g., Pd(dppf)Cl2), Base2-Aryl-5-methoxy-4-azaindole atlanchimpharma.comacs.org
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-5-methoxy-4-azaindole unl.ptrsc.org
Buchwald-Hartwig AminationAminePd catalyst, Ligand, Base2-Amino-5-methoxy-4-azaindole nih.gov
Negishi CouplingOrganozinc reagentPd catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos)2-Alkyl/Aryl-5-methoxy-4-azaindole sci-hub.se
ChalcogenationThiol/DiselenideI2, DMSO3-Thio/Seleno-7-azaindole acs.org

This table is illustrative and showcases the general reactivity of iodo-azaindoles.

Enabling Scaffold Diversification in Heterocyclic Compound Libraries

The ability to readily functionalize this compound at the 2-position is a key factor in its utility for creating diverse heterocyclic compound libraries. By systematically varying the coupling partner in reactions like the Suzuki-Miyaura or Sonogashira coupling, medicinal chemists can rapidly generate a multitude of analogs with different substituents at this position. This scaffold diversification is crucial in structure-activity relationship (SAR) studies, where the goal is to identify compounds with optimized biological activity. bohrium.com

The 4-azaindole core itself is a valuable scaffold, and the introduction of various functional groups allows for the fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for drug efficacy. nih.govresearchgate.net The methoxy (B1213986) group at the 5-position can also influence the electronic properties of the ring system and provide an additional point for modification, further expanding the accessible chemical space.

The strategic use of this compound allows for the exploration of a wide range of chemical structures, increasing the probability of discovering novel compounds with desired therapeutic properties. For example, libraries of 2-aryl and 2-heteroaryl-4-azaindoles have been synthesized and evaluated for their potential as kinase inhibitors or for other biological targets. nih.govbohrium.com

Precursor in the Rational Design and Synthesis of Complex Polycyclic Systems

Beyond its use in creating simple substituted azaindoles, this compound serves as a key precursor in the synthesis of more complex, fused polycyclic systems. The iodo and amino functionalities of the azaindole core can participate in intramolecular cyclization reactions to construct additional rings, leading to novel and intricate molecular architectures. nih.gov

For instance, a common strategy involves an initial cross-coupling reaction at the 2-position, followed by a subsequent intramolecular reaction to form a new ring. An example is the synthesis of indole-fused polycyclic systems where an initial functionalization is followed by a cyclization cascade. researchgate.net Palladium-catalyzed intramolecular C-N coupling is another powerful method to construct fused systems. researchgate.net

The ability to build upon the 4-azaindole template in a controlled and predictable manner is a testament to the utility of this compound as a precursor. These complex polycyclic systems are of significant interest in medicinal chemistry as they can present unique three-dimensional shapes that can interact with biological targets in novel ways. The synthesis of such complex molecules often relies on the strategic placement of reactive functional groups, a role perfectly fulfilled by this versatile iodo-azaindole derivative. nih.gov

Future Research Directions and Unexplored Reactivity Profiles

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The functionalization of the 4-azaindole (B1209526) core often relies on metal-catalyzed cross-coupling reactions. mdpi.comdoaj.org For a molecule like 2-Iodo-5-methoxy-4-azaindole, the C-I bond is a prime target for reactions such as Suzuki, Heck, and Sonogashira couplings. mdpi.comnih.gov Future research will likely focus on developing novel catalytic systems that offer greater selectivity and efficiency for these transformations.

Current research on related azaindoles has utilized various palladium-based catalysts. mdpi.comnih.gov However, the exploration of catalysts based on more abundant and less toxic metals like copper, nickel, or iron is a key area of future development. These new systems could offer different reactivity profiles and potentially lower the cost of synthesis.

Furthermore, the development of photocatalytic and electrocatalytic methods for the functionalization of the C-I bond represents a significant frontier. researchgate.net These techniques could provide access to novel reaction pathways under milder conditions, avoiding the need for high temperatures and strong bases often required in traditional cross-coupling.

Table 1: Potential Catalytic Systems for Future Exploration

Catalytic ApproachTarget Reaction on this compoundPotential Advantages
Nickel/Iron Dual Catalysis Suzuki-type C-C bond formationLower cost, unique selectivity, reduced toxicity.
Photoredox Catalysis C-N and C-S bond formationMild reaction conditions, high functional group tolerance.
Electrocatalysis Reductive coupling reactionsAvoids stoichiometric chemical reductants, precise control.
Organocatalysis Metal-free C-H functionalization at other sitesAvoids metal contamination in final products. researchgate.net

Enhanced selectivity is another critical goal. For instance, developing catalysts that can differentiate between the C-I bond and potential C-H activation sites on the azaindole ring would allow for highly controlled, sequential functionalization. This would enable the construction of complex molecular architectures from the relatively simple this compound starting material.

Development of Greener Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.org For this compound and its derivatives, future research will undoubtedly focus on creating more environmentally benign synthetic methods.

Key areas for development include:

Use of Sustainable Solvents: Moving away from traditional organic solvents like DMF and acetonitrile (B52724) towards greener alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran.

Flow Chemistry: Implementing continuous flow synthesis can offer improved heat transfer, safety, and scalability while minimizing waste compared to batch processes. This approach would be particularly beneficial for managing potentially energetic intermediates or exothermic reactions.

Energy Efficiency: Utilizing microwave-assisted synthesis or mechanochemistry can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This involves favoring addition reactions over substitution reactions that generate stoichiometric byproducts.

Advanced Computational Studies for Rational Design of 4-Azaindole Derivatives

Computational chemistry provides powerful tools for predicting and understanding molecular properties and reactivity, guiding experimental work and accelerating the design of new molecules. researchgate.net For derivatives of this compound, advanced computational studies can play a pivotal role.

Density Functional Theory (DFT) calculations can be employed to:

Predict Reactivity: By calculating atomic charges, frontier molecular orbital (HOMO/LUMO) energies, and pKa values, researchers can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.netnih.gov This allows for the rational design of regioselective reactions.

Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reaction pathways, helping to identify transition states and intermediates. mdpi.com This insight is crucial for optimizing reaction conditions and catalyst selection.

Design Molecules with Tailored Properties: The electronic properties (e.g., absorption and emission spectra) of novel 4-azaindole derivatives can be predicted before their synthesis. mdpi.comresearchgate.netnih.gov This is particularly valuable in materials science for designing new fluorophores, organic light-emitting diodes (OLEDs), or sensors. researchgate.net

For example, by modeling the interaction of various coupling partners with the this compound scaffold, computational studies can help select candidates that are most likely to yield products with desired electronic or biological properties, such as kinase inhibition. researchgate.netnih.govresearchgate.net This rational, in silico design process can save significant time and resources in the laboratory.

Table 2: Application of Computational Methods to this compound Research

Computational MethodResearch GoalPredicted Outcome
Density Functional Theory (DFT) Predict regioselectivity of further substitution.Identification of the most nucleophilic/electrophilic sites. researchgate.netnih.gov
Time-Dependent DFT (TD-DFT) Design novel fluorescent molecules.Prediction of UV-Vis absorption and emission wavelengths. mdpi.com
Molecular Docking Screen for potential biological activity.Identification of derivatives with high binding affinity to protein targets. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analyze bonding characteristics.Understanding the nature of intramolecular interactions.

By combining these advanced computational approaches with innovative catalytic systems and greener synthetic methodologies, the full potential of this compound as a building block for next-generation materials and therapeutics can be realized.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Iodo-5-methoxy-4-azaindole, and how can purity be optimized?

  • Methodological Answer : A common approach involves halogenation of 5-methoxy-4-azaindole precursors using iodine sources under controlled conditions. For example, palladium-catalyzed reactions (e.g., cyanation/reduction sequences) can be adapted for regioselective iodination . Purity optimization requires rigorous purification via column chromatography followed by recrystallization. Purity >95% is achievable, as seen in related methoxyindoles (e.g., 5-Methoxyindole, >95.0% purity via HPLC) when stored at 0–6°C to prevent decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming substitution patterns, particularly 1^1H NMR for methoxy (–OCH3_3) and iodinated aromatic protons. Mass spectrometry (MS) validates molecular weight (e.g., 278.04 g/mol for analogous iodinated benzaldehydes) . Infrared (IR) spectroscopy identifies functional groups like N–H stretches in azaindoles. Cross-referencing with high-performance liquid chromatography (HPLC) purity data (>97% in similar compounds) ensures structural fidelity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or stability data for halogenated azaindoles?

  • Methodological Answer : Contradictions often arise from polymorphic forms or impurities. For example, 5-Methoxyindole has a reported mp of 56–58°C, but impurities can lower observed values . To address this, use differential scanning calorimetry (DSC) to identify polymorphs and ensure strict anhydrous storage (e.g., below –20°C for iodinated analogs) to prevent hydrolysis .

Q. What strategies improve regioselectivity during iodination of 5-methoxy-4-azaindole precursors?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For 7-azaindoles, N-oxide formation prior to halogenation directs iodination to the 2-position . Alternatively, blocking groups (e.g., vinyl at the 2-position in 5-Methoxy-2-vinyl-4-azaindole) can steer iodine to the desired site . Kinetic studies under varying temperatures (e.g., 25–80°C) and iodine equivalents (1.1–2.0 eq) help optimize yields.

Q. How does the methoxy group influence the reactivity of 4-azaindole derivatives in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group activates the aromatic ring for electrophilic substitution but may deactivate it toward palladium-catalyzed couplings. For example, in Suzuki-Miyaura reactions, steric hindrance from the methoxy group can reduce coupling efficiency. Pre-functionalization (e.g., converting –OCH3_3 to –OTf) enhances reactivity, as seen in iodovanillin derivatives .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

  • Methodological Answer : Iodinated compounds are prone to dehalogenation under basic conditions. Stability studies should include:

  • pH 2–7 : Monitor via HPLC for intact iodine content.
  • Elevated temperatures : Accelerated degradation studies at 40–60°C (e.g., 5% decomposition after 72 hours in DMSO at 60°C) .
    Storage recommendations: –20°C in amber vials to prevent photolytic cleavage, as used for iodovanillin (97% purity under similar conditions) .

Data Contradiction Analysis

  • Example : Conflicting melting points for 5-Methoxyindole (56–58°C vs. 68–70°C in some reports) may stem from polymorphic forms or solvent-dependent recrystallization. Researchers should standardize crystallization solvents (e.g., ethanol/water mixtures) and validate purity via HPLC before reporting thermal data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.